molecular formula C12H14FN5O2 B5521337 1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

Cat. No.: B5521337
M. Wt: 279.27 g/mol
InChI Key: ICFCNHFFYJFNSZ-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is a useful research compound. Its molecular formula is C12H14FN5O2 and its molecular weight is 279.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.11315287 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide serves as a versatile intermediate for synthesizing various fluoroquinolone derivatives with potential antibacterial activities. For example, its utilization in the synthesis of fluorinated derivatives of quinolinecarboxylic acids highlights its role in creating compounds with enhanced antibacterial properties. These derivatives have been shown to undergo intramolecular cyclization, forming 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, indicating its importance in medicinal chemistry for developing new antibacterial agents (Nosova et al., 2002).

Antibacterial Activity

The compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident in the structure-activity relationships explored in the context of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,7,8-polysubstituted derivatives. These studies demonstrate the compound's potential as a scaffold for developing new antibacterial agents, with some derivatives showing superior activity compared to known drugs like oxolinic acid (Koga et al., 1980).

Novel Fluorinated Compounds Synthesis

The synthesis and investigation of novel fluorinated compounds related to the oxacin family, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, have revealed high broad-spectrum antibacterial activities. These compounds, by virtue of their fluorinated structures, offer significant promise in the development of new antibacterial agents, showing greater activity compared to traditional compounds like nalidixic acid (Stefancich et al., 1985).

Antitubercular Properties

Research into quinoline derivatives has also highlighted their potential in combating tuberculosis. For instance, certain quinoline derivatives synthesized from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have been evaluated for their antitubercular properties. These efforts reflect the ongoing search for more effective treatments against tuberculosis, a major global health challenge (Ukrainets et al., 2006).

Mechanism of Action

Fluoroquinolones have a unique mechanism of action. They inhibit bacterial DNA-gyrase, preventing the bacteria from reproducing and repairing their DNA . This makes them effective against a wide range of bacteria, including those resistant to other types of antibiotics .

Safety and Hazards

Like all drugs, fluoroquinolones have potential side effects and hazards. They should be used under the guidance of a healthcare professional .

Future Directions

Fluoroquinolones continue to be an important area of research, with scientists looking for ways to improve their effectiveness and reduce side effects . This includes studying their structure-activity relationships and exploring new methods of synthesis .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-hydrazinyl-4-oxoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5O2/c1-2-18-5-7(12(20)17-15)11(19)6-3-8(13)9(16-14)4-10(6)18/h3-5,16H,2,14-15H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCNHFFYJFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NN)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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